

The Synthesis of p-Hydroxy- β -methyl- β -nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-[(E)-2-nitroprop-1-enyl]phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-hydroxy- β -methyl- β -nitrostyrene, a promising pharmaceutical intermediate. While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis is achieved through well-established chemical reactions, primarily the Henry reaction and the Knoevenagel condensation. This document details the methodologies for these syntheses, presents quantitative data from various reported protocols, and explores the biological signaling pathways of closely related compounds, offering insights into its potential therapeutic applications.

Core Synthesis Methodologies

The synthesis of p-hydroxy- β -methyl- β -nitrostyrene typically involves the condensation of p-hydroxybenzaldehyde with nitroethane. This reaction can be catalyzed by various bases and conducted under different solvent and temperature conditions, leading to variations in reaction time and yield.

Quantitative Data on Synthesis

The following table summarizes quantitative data from various reported synthesis protocols for p-hydroxy- β -nitrostyrene and its derivatives. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Starting Materials	Catalyst	Solvent	Reaction Time	Temperature	Yield (%)	Reference
p-Hydroxybenzaldehyde, Nitromethane	Ammonium Acetate	Glacial Acetic Acid	4 hours	120°C	>92%	[1]
p-Hydroxybenzaldehyde, Nitromethane	Aniline	Ethanol	8 hours	Reflux	65.4%	[1]
p-Hydroxybenzaldehyde, Nitromethane	Ammonium Acetate	Glacial Acetic Acid	3 hours	Reflux	60%	[1]
p-Benzyloxybenzaldehyde, Nitromethane	Ammonium Acetate	Glacial Acetic Acid	3 hours	Reflux	75%	[1]
Salicylaldehyde, Nitromethane	Ammonium Acetate	Acetic Acid	6 hours	Reflux	64%	
Benzaldehyde, Nitromethane	Sodium Hydroxide	Methanol	-	10-15°C	80-83%	[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of p-hydroxy- β -nitrostyrene derivatives.

High-Yield Synthesis of p-Hydroxy- β -nitrostyrene[1]

This protocol, adapted from a patented method, describes a high-yield synthesis of p-hydroxy- β -nitrostyrene. A similar approach can be applied for the synthesis of the β -methyl derivative by substituting nitromethane with nitroethane.

Materials:

- p-Hydroxybenzaldehyde
- Nitromethane
- Ammonium Acetate
- Glacial Acetic Acid
- Anhydrous Hydroquinone
- Toluene

Procedure:

- **Preparation of the Reaction Mixture:** In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 mL of glacial acetic acid and 0.02 g of anhydrous hydroquinone. Let the mixture stand for 45 minutes.
- **Addition of Reactants:** To the flask, add 3.66 g (0.03 mol) of p-hydroxybenzaldehyde, 5.1 mL (0.09 mol) of nitromethane, and 1 g of ammonium acetate.
- **Reaction:** Heat the mixture to 120°C with stirring and maintain this temperature for 1 hour.
- **Catalyst Addition:** Add another 0.39 g of ammonium acetate to the reaction mixture and continue the reaction at 120°C for an additional 3 hours.

- **Azeotropic Distillation:** Add toluene to the reaction mixture and distill to remove the water-toluene azeotrope, driving the reaction to completion.
- **Work-up and Purification:** Cool the reaction mixture and pour it into ice water to precipitate the crude product. The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals of p-hydroxy- β -nitrostyrene.

Synthesis of ortho-Hydroxy- β -nitrostyrene

This protocol describes the synthesis of the ortho-isomer, which follows a similar principle.

Materials:

- Salicylaldehyde
- Nitromethane
- Ammonium Acetate
- Acetic Acid
- Dichloromethane
- Magnesium Sulfate

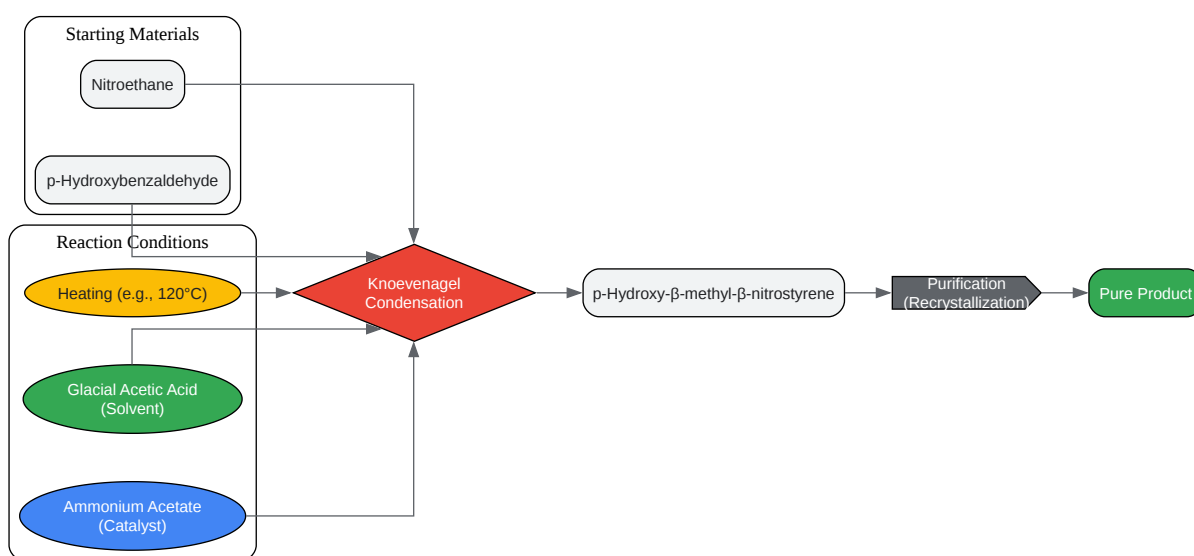
Procedure:

- **Reaction Setup:** In a flask, dissolve 524 mg (6.8 mmol) of ammonium acetate in 4 mL of acetic acid.
- **Addition of Reactants:** Add 1.18 mL (19.6 mmol) of nitromethane and 0.34 mL (3.24 mmol) of salicylaldehyde to the solution.
- **Reflux:** Heat the mixture under reflux for 6 hours.
- **Extraction:** After cooling to room temperature, add 40 mL of water and extract the mixture three times with 30 mL of dichloromethane.

- **Drying and Concentration:** Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis and Potential Biological Action

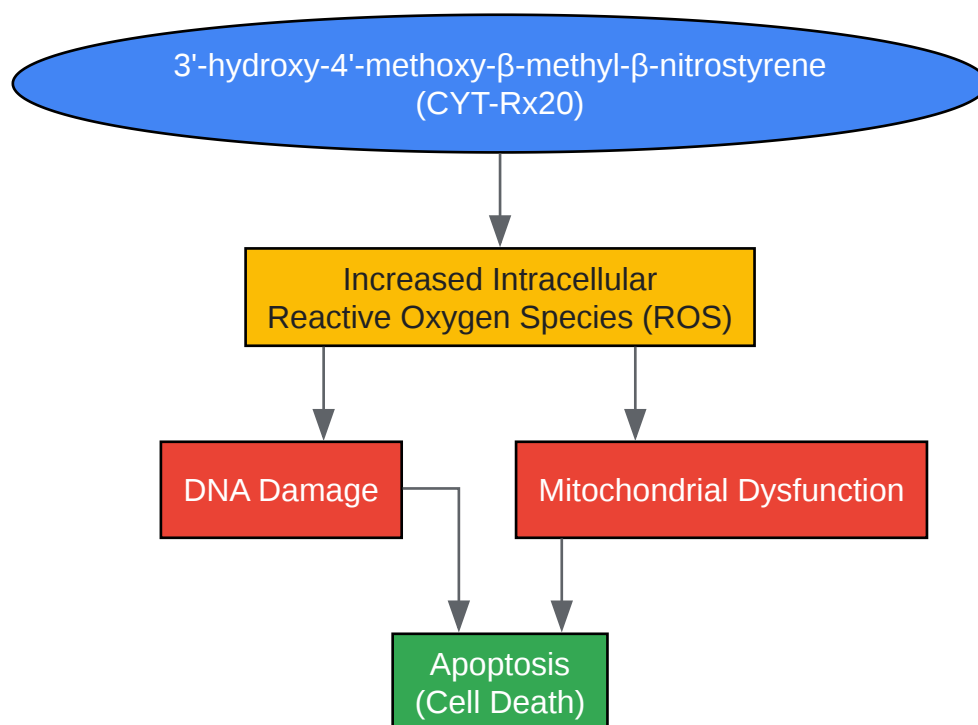
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and a representative signaling pathway for a related compound.



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Caption: Knoevenagel condensation for p-hydroxy-β-methyl-β-nitrostyrene synthesis.

While specific signaling pathway data for p-hydroxy- β -methyl- β -nitrostyrene is limited, studies on the related compound, 3'-hydroxy-4'-methoxy- β -methyl- β -nitrostyrene (CYT-Rx20), have elucidated its anticancer effects in colorectal cancer cells.[3] This compound has been shown to induce tumorigenesis inhibition through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[3]



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Caption: Anticancer signaling pathway of a related β -nitrostyrene derivative.

Conclusion

The synthesis of p-hydroxy- β -methyl- β -nitrostyrene is readily achievable through established condensation reactions, with opportunities for optimization to achieve high yields. While its own biological activities require further investigation, the known anticancer effects of structurally similar compounds highlight its potential as a valuable intermediate in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and related molecules.

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